molecular formula C22H28Cl2N2O3 B2688201 1-(4-(3-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)ethanone hydrochloride CAS No. 1216573-65-7

1-(4-(3-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)ethanone hydrochloride

Cat. No.: B2688201
CAS No.: 1216573-65-7
M. Wt: 439.38
InChI Key: NHCKBSJAJWJFRU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This involves determining the arrangement of atoms within a molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, pH, etc .

Scientific Research Applications

  • Electrochemical Synthesis of Phenylpiperazine Derivatives :Electrochemical oxidation of related phenylpiperazine compounds has been explored for synthesizing new derivatives. This method offers an environmentally friendly approach with high atom economy and safe waste management under ambient conditions, using a carbon electrode (Nematollahi & Amani, 2011).

  • Synthesis of Novel Dihydropyrimidinone Derivatives :Related compounds have been used in synthesizing enaminones and dihydropyrimidinone derivatives. These compounds, featuring a piperazine/morpholine moiety, are synthesized through a simple and efficient method (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

  • Pharmacological Evaluation of Aryl Piperazine Derivatives :Aryl piperazine derivatives, akin to the compound , have been synthesized and evaluated for antipsychotic activity. These compounds show promising anti-dopaminergic and anti-serotonergic activities, indicating potential in treating psychiatric disorders (Bhosale et al., 2014).

  • Antitumor Activity Evaluation :Certain triazine derivatives bearing a piperazine amide moiety have been synthesized and tested for their potential anticancer activities, especially against breast cancer cells. Some compounds have shown promising antiproliferative agents (Yurttaş et al., 2014).

  • Synthesis and Antifungal Activity of Metal Complexes :Novel metal complexes of ligands similar to the compound of interest have been prepared and shown increased antifungal activity compared to the ligand alone. This suggests potential applications in antifungal treatments (Raj & Patel, 2015).

  • Synthesis and Antimicrobial Evaluation of Chalcones :Chalcones containing piperazine or 2,5-dichlorothiophene moiety have been synthesized and evaluated for their antimicrobial activity. Some derivatives showed potent activity against bacteria like Staphylococcus aureus and Escherichia coli (Tomar et al., 2007).

Mechanism of Action

For biologically active compounds, the mechanism of action describes how the compound interacts with biological systems. This could involve binding to specific receptors, inhibiting certain enzymes, or modulating specific pathways .

Properties

IUPAC Name

1-[4-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O3.ClH/c1-16-3-6-19(23)13-22(16)25-11-9-24(10-12-25)14-20(27)15-28-21-7-4-18(5-8-21)17(2)26;/h3-8,13,20,27H,9-12,14-15H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCKBSJAJWJFRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3=CC=C(C=C3)C(=O)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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